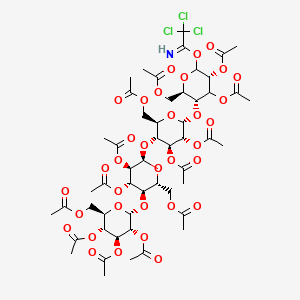
Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate is a complex organic compound used primarily as an intermediate in the synthesis of other chemical compounds. It is a derivative of maltotetraose, a maltooligosaccharide, and is characterized by the presence of trichloroethanimidate and tridecaacetate groups. This compound is notable for its applications in research and diagnostic purposes, as well as its potential use in nutrients and healthcare.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate typically involves multiple steps, starting with the preparation of maltotetraose. The maltotetraose is then subjected to a series of chemical reactions to introduce the trichloroethanimidate and tridecaacetate groups. These reactions often require specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to ensure the purity and stability of the final product. Industrial production may also involve the use of advanced techniques such as chromatography and crystallization to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: The trichloroethanimidate group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to increase reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce compounds with additional hydroxyl or carbonyl groups, while substitution reactions can yield a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme activity.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, making the compound useful for studying enzyme activity and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maltotetraose: A maltooligosaccharide used in research and diagnostics.
Maltotetraose Deuterated: A deuterated form of maltotetraose used for specific research applications.
Uniqueness
Dehydro Maltotetraose O-1-(2,2,2-Trichloroethanimidate) Tridecaacetate is unique due to the presence of the trichloroethanimidate and tridecaacetate groups, which confer specific chemical properties and reactivity. These modifications make it a valuable intermediate for synthesizing other compounds and studying carbohydrate-related processes.
Eigenschaften
Molekularformel |
C52H68Cl3NO34 |
|---|---|
Molekulargewicht |
1357.4 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,5R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C52H68Cl3NO34/c1-18(57)70-14-31-35(74-22(5)61)39(75-23(6)62)43(79-27(10)66)47(83-31)87-36-32(15-71-19(2)58)84-48(44(80-28(11)67)40(36)76-24(7)63)88-37-33(16-72-20(3)59)85-49(45(81-29(12)68)41(37)77-25(8)64)89-38-34(17-73-21(4)60)86-50(90-51(56)52(53,54)55)46(82-30(13)69)42(38)78-26(9)65/h31-50,56H,14-17H2,1-13H3/t31-,32-,33-,34-,35-,36-,37-,38-,39+,40+,41+,42?,43-,44-,45-,46-,47-,48-,49-,50?/m1/s1 |
InChI-Schlüssel |
YTLRCGJFGXLQKT-LKONUMFOSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H](C3OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
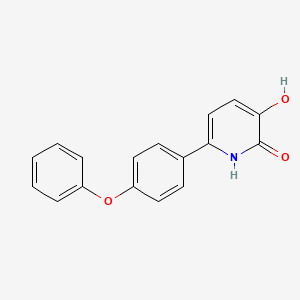
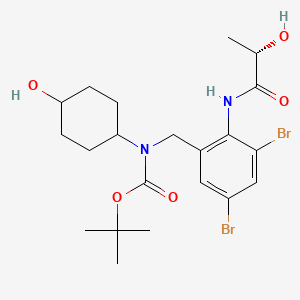
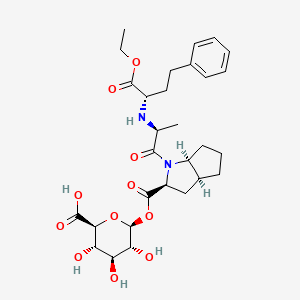
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)

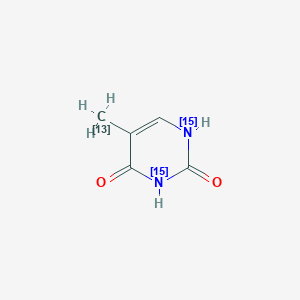

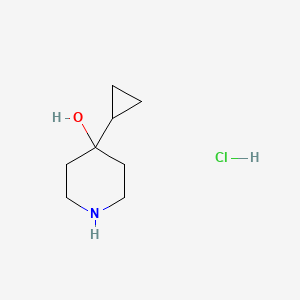
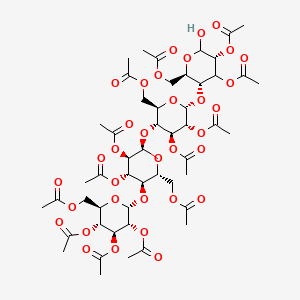
![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
